molecular formula C26H30Cl2N4O2S B15346007 4(3H)-Quinazolinone, 3-(4-chlorophenyl)-2-((1-((2-oxo-1-pyrrolidinyl)methyl)-2-(1-piperidinyl)ethyl)thio)-, monohydrochloride CAS No. 117063-96-4

4(3H)-Quinazolinone, 3-(4-chlorophenyl)-2-((1-((2-oxo-1-pyrrolidinyl)methyl)-2-(1-piperidinyl)ethyl)thio)-, monohydrochloride

Cat. No.: B15346007
CAS No.: 117063-96-4
M. Wt: 533.5 g/mol
InChI Key: VGJRMKATYIPVJJ-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 3-(4-chlorophenyl)-2-((1-((2-oxo-1-pyrrolidinyl)methyl)-2-(1-piperidinyl)ethyl)thio)-, monohydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by its quinazolinone core structure, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 3-(4-chlorophenyl)-2-((1-((2-oxo-1-pyrrolidinyl)methyl)-2-(1-piperidinyl)ethyl)thio)-, monohydrochloride typically involves multiple steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the 4-Chlorophenyl Group: This is achieved through a nucleophilic aromatic substitution reaction, where a suitable chlorinated reagent reacts with the quinazolinone core.

    Attachment of the Pyrrolidinyl and Piperidinyl Groups: This step involves the use of alkylation reactions, where the quinazolinone derivative is reacted with appropriate alkyl halides or sulfonates in the presence of a base.

    Thioether Formation: The final step involves the formation of the thioether linkage by reacting the intermediate with a thiol reagent under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the quinazolinone core or the aromatic ring, leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo various substitution reactions, particularly at the aromatic ring, where electrophilic or nucleophilic reagents can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the reagents used.

Scientific Research Applications

4(3H)-Quinazolinone, 3-(4-chlorophenyl)-2-((1-((2-oxo-1-pyrrolidinyl)methyl)-2-(1-piperidinyl)ethyl)thio)-, monohydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.

    Pharmacology: Research focuses on its interaction with various biological targets, including enzymes and receptors.

    Biology: It is used in studies related to cell signaling pathways and gene expression.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone core is known to inhibit certain enzymes, leading to the modulation of biochemical pathways. The presence of the 4-chlorophenyl group and the thioether linkage enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • **4(3H)-Quinazolinone, 3-(4-fluorophenyl)-2-((1-((2-oxo-1-pyrrolidinyl)methyl)-2-(1-piperidinyl)ethyl)thio)-, monohydrochloride
  • **4(3H)-Quinazolinone, 3-(4-bromophenyl)-2-((1-((2-oxo-1-pyrrolidinyl)methyl)-2-(1-piperidinyl)ethyl)thio)-, monohydrochloride

Uniqueness

The unique combination of the 4-chlorophenyl group and the specific thioether linkage in 4(3H)-Quinazolinone, 3-(4-chlorophenyl)-2-((1-((2-oxo-1-pyrrolidinyl)methyl)-2-(1-piperidinyl)ethyl)thio)-, monohydrochloride provides it with distinct biological activity and specificity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

117063-96-4

Molecular Formula

C26H30Cl2N4O2S

Molecular Weight

533.5 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-[1-(2-oxopyrrolidin-1-yl)-3-piperidin-1-ylpropan-2-yl]sulfanylquinazolin-4-one;hydrochloride

InChI

InChI=1S/C26H29ClN4O2S.ClH/c27-19-10-12-20(13-11-19)31-25(33)22-7-2-3-8-23(22)28-26(31)34-21(17-29-14-4-1-5-15-29)18-30-16-6-9-24(30)32;/h2-3,7-8,10-13,21H,1,4-6,9,14-18H2;1H

InChI Key

VGJRMKATYIPVJJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC(CN2CCCC2=O)SC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)Cl.Cl

Origin of Product

United States

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